替加宾-甲基-d6 盐酸盐

描述

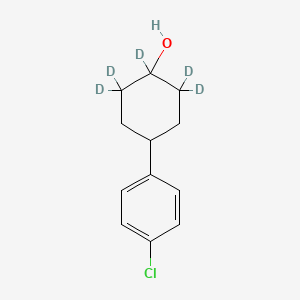

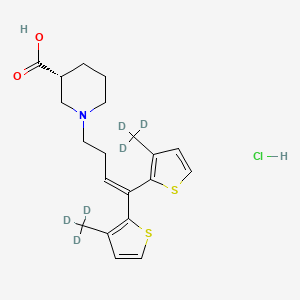

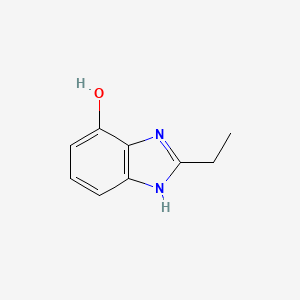

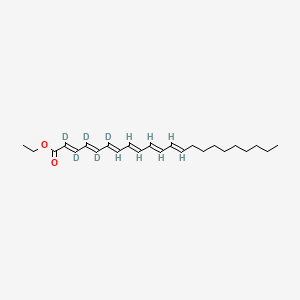

Tiagabine-methyl-d6 Hydrochloride is a deuterium-labeled version of Tiagabine-methyl Hydrochloride . It is an antiepileptic drug used primarily for the treatment of partial seizures . It is also used in the treatment for panic disorder . The chemical name is (-)- ®-1- [4,4-Bis (3-methyl-2-thienyl)-3 butenyl]nipecotic acid hydrochloride, and its molecular formula is C20H25NO2S2HCl .

Molecular Structure Analysis

The molecular formula of Tiagabine-methyl-d6 Hydrochloride is C20H20D6ClNO2S2, and its molecular weight is 418.05 .Physical And Chemical Properties Analysis

Tiagabine Hydrochloride is a white to off-white powder . The physical and chemical properties specific to the deuterium-labeled version, Tiagabine-methyl-d6 Hydrochloride, are not explicitly detailed in the available resources.科学研究应用

-

Pharmacology and Drug Interaction Studies

- Tiagabine hydrochloride is a widely used anticonvulsive drug for the treatment of epilepsy .

- It selectively increases the concentration of γ-aminobutyric acid in presynaptic neurons and glial cells for effective therapy .

- In a study, the interaction mechanism between tiagabine hydrochloride and two serum albumins was investigated . The study used techniques like VP-capillary differential scanning calorimetric (DSC) measurements, isothermal titration calorimeter (ITC), and fluorescence analysis .

- The results showed that tiagabine hydrochloride could moderately combine with human serum albumin (HSA) and bovine serum albumin (BSA). The thermodynamic parameters indicated that hydrophobic forces played a major role in the formulation of tiagabine hydrochloride–HSA and tiagabine hydrochloride–BSA complexes .

-

Treatment of Neuropathic Pain

- Tiagabine is also used off-label for the treatment of neuropathic pain .

- It may be used alongside antidepressants, gabapentin, other anticonvulsants, or opioids for neuropathic pain .

- Similar to the treatment of anxiety disorders, the exact methods of application would depend on the specific treatment plan. It’s typically administered orally .

- Patients may experience reduced symptoms of neuropathic pain .

-

Treatment of Fibromyalgia

- Tiagabine is used off-label for the treatment of fibromyalgia .

- It may be used alongside antidepressants, gabapentin, other anticonvulsants, or opioids for neuropathic pain .

- Similar to the treatment of anxiety disorders, the exact methods of application would depend on the specific treatment plan. It’s typically administered orally .

- Patients may experience reduced symptoms of fibromyalgia .

安全和危害

属性

IUPAC Name |

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-OUCKJYDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiagabine-methyl-d6 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)